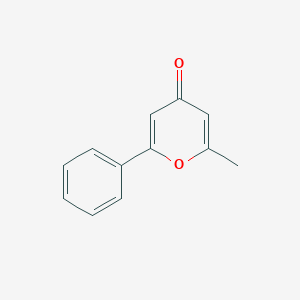![molecular formula C16H11ClN2O B184233 1-Naphthalenol, 4-[(4-chlorophenyl)azo]- CAS No. 7252-64-4](/img/structure/B184233.png)
1-Naphthalenol, 4-[(4-chlorophenyl)azo]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalenol, 4-[(4-chlorophenyl)azo-] is a chemical compound commonly known as Sudan IV. It is a synthetic azo dye that is used as a staining agent in various scientific research applications. Sudan IV has a unique chemical structure that makes it an excellent candidate for use in various laboratory experiments.
Mécanisme D'action
Sudan IV stains lipids by binding to the hydrophobic regions of the lipid molecules. The azo group in Sudan IV allows it to absorb light in the visible spectrum, making it easy to detect under a microscope.
Biochemical and Physiological Effects
Sudan IV is not known to have any significant biochemical or physiological effects on living organisms. It is considered to be relatively non-toxic and is not absorbed through the skin.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Sudan IV as a staining agent is its ability to selectively stain lipids. This makes it useful in distinguishing between different types of cells and tissues. However, Sudan IV is not suitable for use in live cell imaging studies as it requires fixation and staining of cells.
Orientations Futures
There are several potential future directions for the use of Sudan IV in scientific research. One area of interest is the development of new staining techniques that allow for the selective staining of specific types of lipids. Another potential application is the use of Sudan IV in the detection of oil spills in water bodies, which could have significant environmental benefits. Additionally, there is potential for the use of Sudan IV in the development of new color additives for the food industry.
Méthodes De Synthèse
The synthesis of Sudan IV involves the reaction of 4-chloroaniline with 1-naphthol in the presence of a coupling agent such as sodium nitrite. The product of this reaction is then treated with hydrochloric acid to yield Sudan IV.
Applications De Recherche Scientifique
Sudan IV is commonly used as a staining agent for lipids in histological and cytological studies. It is also used in the food industry as a color additive for various foods and beverages. Additionally, Sudan IV has been used in the detection of oil spills in water bodies.
Propriétés
Numéro CAS |
7252-64-4 |
|---|---|
Formule moléculaire |
C16H11ClN2O |
Poids moléculaire |
282.72 g/mol |
Nom IUPAC |
4-[(4-chlorophenyl)diazenyl]naphthalen-1-ol |
InChI |
InChI=1S/C16H11ClN2O/c17-11-5-7-12(8-6-11)18-19-15-9-10-16(20)14-4-2-1-3-13(14)15/h1-10,20H |
Clé InChI |
DIEZNTLMHYVBLK-XDJHFCHBSA-N |
SMILES isomérique |
C1=CC=C2C(=O)C=C/C(=N\NC3=CC=C(C=C3)Cl)/C2=C1 |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)N=NC3=CC=C(C=C3)Cl |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2O)N=NC3=CC=C(C=C3)Cl |
Autres numéros CAS |
7252-64-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




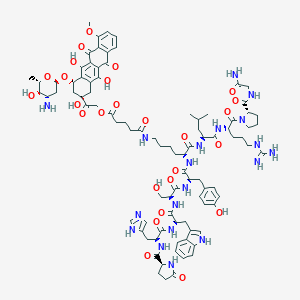
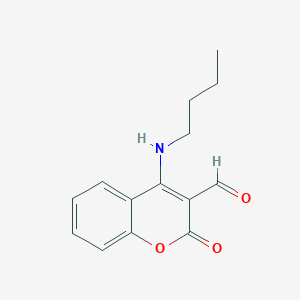


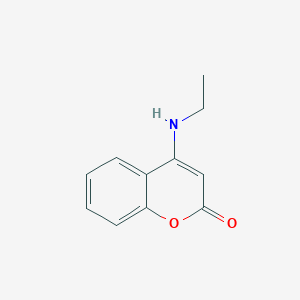

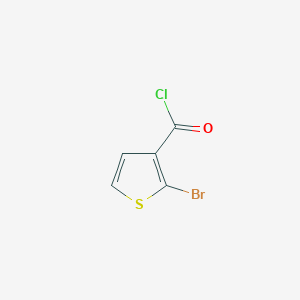



![7-Methyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B184172.png)
